molecular formula C28H35N5O5 B10853653 Tyr-Pro-D-Phe-D-Pro-NH2

Tyr-Pro-D-Phe-D-Pro-NH2

Cat. No.: B10853653
M. Wt: 521.6 g/mol
InChI Key: LSQXZIUREIDSHZ-BIELFDCTSA-N
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Description

Tyr-Pro-D-Phe-D-Pro-NH2 is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, D-phenylalanine, and D-proline. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of D-amino acids in its structure can confer unique properties, such as increased stability and resistance to enzymatic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-D-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (D-Pro-NH2) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-D-Phe-D-Pro-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs .

Scientific Research Applications

Tyr-Pro-D-Phe-D-Pro-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Tyr-Pro-D-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of D-amino acids can enhance its binding affinity and selectivity for these receptors. Upon binding, the peptide can modulate receptor activity, leading to various physiological effects, such as analgesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyr-Pro-D-Phe-D-Pro-NH2 is unique due to the presence of D-phenylalanine and D-proline, which can confer increased stability and resistance to enzymatic degradation compared to peptides with only L-amino acids. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H35N5O5

Molecular Weight

521.6 g/mol

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23-,24?/m1/s1

InChI Key

LSQXZIUREIDSHZ-BIELFDCTSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N

Origin of Product

United States

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